
Antitumor agent-82
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-82 involves the design and pharmacological evaluation of β-carboline derivatives. The specific synthetic routes and reaction conditions are detailed in various research studies, focusing on optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-82 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications .
Applications De Recherche Scientifique
Antitumor agent-82 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of β-carboline derivatives.
Biology: Investigated for its role in inducing autophagy and inhibiting cell proliferation in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer, including breast, colon, and ovarian cancers.
Mécanisme D'action
Antitumor agent-82 exerts its effects by inducing cell autophagy through the ATG5/ATG7 signaling pathway. This pathway plays a crucial role in the degradation and recycling of cellular components, leading to the inhibition of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it an effective anti-tumor agent .
Comparaison Avec Des Composés Similaires
Paclitaxel: A well-known anti-cancer agent that inhibits cell division by stabilizing microtubules.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting the replication of cancer cells.
Cisplatin: A platinum-based compound that forms DNA crosslinks, preventing cancer cell division
Uniqueness of Antitumor Agent-82: this compound is unique due to its specific mechanism of inducing autophagy through the ATG5/ATG7 signaling pathway. This distinct mechanism sets it apart from other anti-cancer agents, making it a valuable addition to the arsenal of cancer therapeutics .
Propriétés
Formule moléculaire |
C32H42N6 |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
1,3-bis[(4-methylpiperazin-1-yl)methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3 |
Clé InChI |
XZIMSKMIWQACLN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



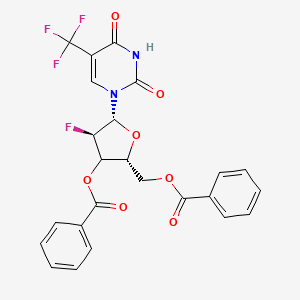
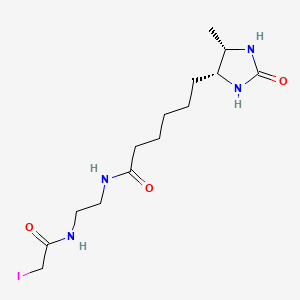
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

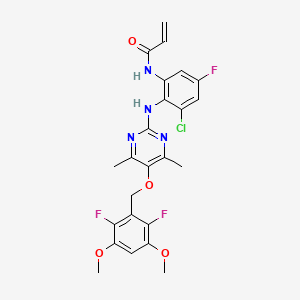
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)


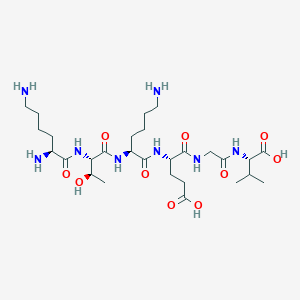
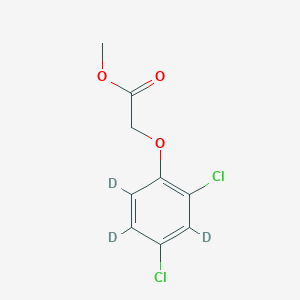
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

